2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide
Description
2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring, a pyrazole ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-13-19(17-4-3-11-28-17)14(2)23(22-13)10-9-21-29(25,26)16-7-5-15(6-8-16)27-12-18(20)24/h3-8,11,21H,9-10,12H2,1-2H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOLNILPBPMDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-(thiophen-2-yl)pyrazole with an appropriate alkylating agent.
Introduction of the sulfonamide group: The pyrazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Coupling with phenoxyacetic acid: The final step involves coupling the sulfonamide derivative with phenoxyacetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown significant cytotoxic effects against several cancer cell lines. For instance, studies report IC50 values indicating potent activity against liver and lung carcinoma cells.
- Anti-inflammatory Effects : Compounds in this class have demonstrated potential in reducing inflammation in preclinical models, suggesting applications in treating inflammatory diseases.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| 3,5-Dimethylpyrazole Derivative | HepG2 | 5.35 | |
| 3,5-Dimethylpyrazole Derivative | A549 | 8.74 | |
| Cisplatin | HepG2 | 3.78 | |
| Cisplatin | A549 | 6.39 |
Case Studies
Several studies have highlighted the therapeutic potential of pyrazole derivatives:
- Anticancer Properties : Research has shown that novel pyrazole derivatives exhibit promising anticancer activities against liver and lung carcinoma cell lines while demonstrating low toxicity towards normal cells. For example, derivatives have been synthesized and tested for their effects on tumor growth inhibition.
- Anti-inflammatory Effects : In various preclinical models, pyrazole derivatives have been noted for their ability to modulate inflammatory responses, indicating potential applications in treating conditions such as arthritis and other inflammatory diseases.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole core followed by sulfamoyl and phenoxy modifications. Such synthetic approaches are crucial for developing analogs with enhanced biological activity.
Mechanism of Action
The mechanism of action of 2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and pyrazole rings can participate in π-π stacking interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)ethanol
- 2-(4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)propanoic acid
Uniqueness
What sets 2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the thiophene and pyrazole rings, along with the sulfonamide group, allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrazole ring substituted with a thiophene group, which may contribute to its biological activity. Understanding the structure is critical for elucidating how it interacts with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the pyrazole and thiophene rings suggests potential interactions with bacterial enzymes or cell membranes. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function .
Anti-inflammatory Effects
Compounds containing sulfamoyl groups are known for their anti-inflammatory properties. The mechanism likely involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. In vitro studies have demonstrated that similar compounds can reduce the levels of TNF-alpha and IL-6 in cultured cells .
Summary of Findings
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Reduced cytokine production | , |
| Cytotoxicity | Induced apoptosis in cancer cells | , |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-cancer Properties : Research on related compounds showed that they could induce apoptosis in cancer cell lines, particularly in breast and lung cancers. The mechanism involved mitochondrial disruption and activation of caspases, leading to programmed cell death .
- Inflammation Models : In animal models of inflammation, the administration of similar sulfamoyl-containing compounds resulted in decreased paw edema and lower levels of inflammatory markers in serum, indicating a strong anti-inflammatory effect .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole-thiophene core via cyclization reactions under controlled temperature (60–80°C) and solvent systems like ethanol or DMF .
- Step 2 : Sulfamoylation of the phenoxy group using sulfonyl chlorides in the presence of base catalysts (e.g., triethylamine) .
- Step 3 : Acetamide coupling via nucleophilic substitution, optimized for purity (>95%) using HPLC monitoring .
Key optimization factors : Solvent polarity, reaction time, and catalyst selection to minimize side products .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
Advanced spectroscopic and analytical techniques are employed:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and confirm the absence of tautomeric forms in the pyrazole ring .
- Mass spectrometry (MS) for molecular weight validation and detection of isotopic patterns .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and resolve stereochemical impurities .
Q. What preliminary biological screening methods are used to evaluate this compound’s activity?
- In vitro enzyme inhibition assays : Testing against kinases or proteases using fluorometric/colorimetric substrates .
- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (IC₅₀ determination) .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) altering binding kinetics .
- Assay conditions : Variability in pH, ionic strength, or co-solvents affecting activity .
Methodological resolution :
Q. What strategies guide the rational design of derivatives with enhanced pharmacological properties?
- Structure-activity relationship (SAR) :
- Replace the thiophene moiety with furan or benzothiophene to modulate lipophilicity .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
- Pharmacokinetic optimization :
- LogP adjustments via alkyl chain modifications to improve blood-brain barrier penetration .
- Prodrug strategies for the acetamide group to enhance oral bioavailability .
Q. How can researchers integrate theoretical frameworks into experimental design for this compound?
- Conceptual frameworks : Link synthesis to retrosynthetic analysis principles (e.g., Corey’s methodology) .
- Mechanistic studies : Use density functional theory (DFT) to predict reaction pathways for sulfamoylation .
- Biological hypotheses : Align target selection with disease pathways (e.g., kinase signaling in oncology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
